SODIUM-2-PHOSPHO-18-MOLYBDATE
Description
Overview of Polyoxometalate Chemistry
Polyoxometalates (POMs) are a vast and diverse class of inorganic metal-oxygen cluster compounds. nsfc.gov.cn These compounds are primarily composed of early transition metals in their high oxidation states, such as molybdenum, tungsten, vanadium, and niobium, linked together by oxygen atoms to form large, anionic frameworks. orientjchem.orgfrontiersin.org The general formula for a polyoxoanion is [MmOy]n-, where M is the metal center. frontiersin.org POMs can be broadly categorized into two main types: isopolyoxometalates, which contain only one type of metal cation and oxygen, and heteropolyoxometalates, which incorporate one or more additional heteroatoms, such as phosphorus or silicon, into the metal-oxygen framework. orientjchem.org
The chemistry of POMs is notable for its remarkable structural diversity and the tunability of their properties. acs.org By altering the constituent metals, heteroatoms, and counter-ions, researchers can finely control the size, shape, charge density, redox potentials, and solubility of these clusters. frontiersin.orgacs.org This molecular-level control has led to a wide array of applications for POMs in fields such as catalysis, materials science, and medicine. nsfc.gov.cnacs.org Their unique characteristics, including high thermal stability, strong acidity, and reversible multi-electron redox behavior, make them highly valuable in various chemical processes. frontiersin.orgudel.edu
Historical Context of Molybdophosphate Research
The history of polyoxometalate research dates back to 1826 when Jöns Jacob Berzelius first reported on what would later be known as a polyoxometalate, referring to them as "molybdenum blues". orientjchem.orgacs.org Specifically concerning molybdophosphates, Berzelius also discovered the anion [PMo12O40]3− in the same year. rsc.orgresearchgate.net This discovery laid the groundwork for the entire field of heteropoly chemistry.
A significant milestone in understanding the structure of these complex molecules came much later. In the early 20th century, the nature of these compounds was a significant puzzle for chemists like Alfred Werner. acs.org It wasn't until the development of X-ray crystallography that their true structures could be elucidated. Kehrmann first described the synthesis of a phospho-tungstic Wells-Dawson type compound in 1892. udel.edu However, it took another six decades for Dawson to publish the first crystallographic study of this structure type in 1953, providing concrete evidence for its complex, cage-like framework. udel.edu This structural elucidation was a critical step that opened the door to a more systematic investigation of the synthesis, properties, and applications of molybdophosphates and the broader POM family.
The development of analytical techniques has been crucial in advancing molybdophosphate research. The "molybdenum blue" reaction, the reduction of molybdophosphate to form an intensely colored species, has been a cornerstone of analytical chemistry for the determination of phosphorus in various samples, including natural waters, for many decades. plymouth.ac.ukorientjchem.org
Structural Archetypes of Molybdophosphates, with emphasis on Wells-Dawson type [P₂Mo₁₈O₆₂]⁶⁻
Molybdophosphates exhibit a variety of structural archetypes, with the Keggin and Wells-Dawson structures being the most prominent. The Keggin structure, with the general formula [XMo₁₂O₄₀]ⁿ⁻, was the first heteropoly anion structure to be determined. rsc.org
The focus of this article, the Wells-Dawson type structure, possesses the general formula [X₂M₁₈O₆₂]ⁿ⁻, where X is the heteroatom (commonly phosphorus or arsenic) and M is the metal (molybdenum or tungsten). dcu.ie The [P₂Mo₁₈O₆₂]⁶⁻ anion is a classic example of the Wells-Dawson structure. vulcanchem.com This structure can be visualized as being formed from two lacunary Keggin units, {PMo₉}, that are fused together. vulcanchem.com This results in an ellipsoidal-shaped polyanion. vulcanchem.com
The oxygen atoms within the [P₂Mo₁₈O₆₂]⁶⁻ framework can be classified based on their bonding environment:
Terminal oxygen atoms: Bonded to a single molybdenum atom. vulcanchem.com
Bridging oxygen atoms: Connecting two Mo₃O₁₃ units. vulcanchem.com
Edge-sharing oxygen atoms: Linking edge-sharing MoO₆ octahedra. vulcanchem.com
Internal oxygen atoms: Connecting the central phosphorus atoms to the molybdenum framework. vulcanchem.com
The stability and reactivity of the Wells-Dawson structure are influenced by factors such as pH and the presence of other ions. For instance, the molybdenum sites in the [P₂Mo₁₈O₆₂]⁶⁻ framework can be substituted with other metal ions, such as Vanadium(V), although this can sometimes lead to rearrangement into the Keggin-type structure under certain reaction conditions. dntb.gov.uaresearchgate.net
Significance of SODIUM-2-PHOSPHO-18-MOLYBDATE within the Polyoxometalate Family
This compound, with the chemical formula Na₆[P₂Mo₁₈O₆₂], is a significant member of the Wells-Dawson type polyoxometalates. vulcanchem.com Its importance stems from the properties inherent to its [P₂Mo₁₈O₆₂]⁶⁻ anion, combined with the role of the sodium counter-ions.
The compound is characterized by its well-defined structure and its ability to participate in reversible multi-electron redox reactions. vulcanchem.com This redox activity makes it a valuable component in various applications, including:
Catalysis: It can act as a catalyst in oxidation-reduction reactions. vulcanchem.com
Electrochemistry: Its ability to undergo multiple electron transfers is utilized in the development of electrochemical sensors and devices. vulcanchem.com
Materials Science: It has been investigated for use in proton-conducting materials for applications like fuel cells and as a corrosion inhibitor. vulcanchem.com
The synthesis of this compound typically involves the condensation of molybdate (B1676688) and phosphate (B84403) ions in an acidic aqueous medium. vulcanchem.com The resulting phosphomolybdic acid is then treated with a sodium salt to precipitate the final product. vulcanchem.com The properties and applications of this compound continue to be an active area of research, exploring its potential in areas like energy storage and even as a negative-staining agent in electron microscopy. vulcanchem.com
Properties
CAS No. |
12273-51-7 |
|---|---|
Molecular Formula |
18MoO3.6Na.2O4P |
Molecular Weight |
2918.75 |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 2 Phospho 18 Molybdate
Conventional Aqueous Synthesis Routes for Wells-Dawson Phosphomolybdates
The most established method for synthesizing Wells-Dawson phosphomolybdates is the conventional aqueous route. This approach relies on the self-assembly of molybdate (B1676688) and phosphate (B84403) ions in an acidified aqueous solution. The general procedure involves dissolving a molybdenum source, such as sodium molybdate (Na₂MoO₄), and a phosphorus source, like phosphoric acid (H₃PO₄) or a sodium phosphate salt, in water. ijfans.org The solution is then carefully acidified, typically with a mineral acid like hydrochloric acid (HCl), to a specific pH and heated for an extended period. umb.edu
The formation of the [P₂Mo₁₈O₆₂]⁶⁻ anion is highly dependent on stoichiometric ratios and pH. researchgate.net For instance, a well-documented synthesis for the analogous tungstate (B81510), K₆[α-P₂W₁₈O₆₂]·14H₂O, involves reacting paratungstate A with an optimal excess of phosphoric acid at a pH below 2. umb.edu This process typically requires refluxing or heating the solution for several days to ensure the complete formation and crystallization of the desired product. umb.edu The final product is then isolated by cooling the solution and collecting the precipitated crystals. Purity is often assessed using techniques like ³¹P NMR and FT-IR spectroscopy. umb.edu While reliable, these conventional methods are often time-consuming. mdpi.com
Non-Aqueous Synthetic Approaches and their Advantages
While aqueous routes are common, non-aqueous synthetic approaches offer significant advantages for the synthesis of polyoxometalates. These methods provide access to chemistries and structures that are inaccessible in water due to competing hydrolysis reactions or the insolubility of certain precursors. rsc.org By employing organic solvents, chemists can exert greater control over the assembly process.
A common strategy involves the use of polar aprotic solvents where polyoxometalate precursors exhibit different solubility and reactivity profiles. sciopen.com For instance, the degradation of larger POM structures into reactive fragments can be controlled more precisely in non-aqueous media, allowing for the targeted synthesis of specific architectures. ncl.ac.uk The transfer of POMs from an aqueous to a non-aqueous phase can be facilitated by using phase transfer agents, which replace inorganic counter-ions with large, lipophilic organic cations, rendering the POM soluble in organic solvents. rsc.org The primary advantages of non-aqueous synthesis include:
Prevention of Hydrolysis: Avoids the uncontrolled hydrolysis and rearrangement reactions that can occur in water.
Enhanced Solubility: Allows the use of organically-functionalized precursors that are insoluble in water.
Access to Novel Structures: The different coordination environment provided by organic solvents can lead to the formation of novel POM architectures not achievable in aqueous systems.
Microwave-Assisted Synthesis Techniques for Polyoxomolybdates
Microwave-assisted synthesis has emerged as a powerful technique to accelerate the formation of polyoxometalates, including Wells-Dawson structures. mdpi.comrsc.org This method utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly, a process fundamentally different from the conventional surface heating of an oil bath. anton-paar.com This efficient energy transfer can dramatically reduce reaction times and, in some cases, improve product yields. anton-paar.com
For example, the synthesis of the Wells-Dawson tungstate [P₂W₁₈O₆₂]⁶⁻, which takes approximately one week using conventional heating, can be completed in just 24 hours with microwave assistance. mdpi.com While the yield in this specific case was lower than the conventional method, other microwave-assisted syntheses of polyoxomolybdates have reported very short reaction times (e.g., 15 minutes) with high yields exceeding 85%. mdpi.comrsc.org This rapid synthesis is beneficial for high-throughput screening of reaction conditions and for the efficient production of these complex inorganic clusters. researchgate.net
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | ~1 week | 24 hours |
| Yield | ~95% | ~35% |
| Heating Method | Oil Bath / Hot Plate (Surface Heating) | Microwave Irradiation (Volumetric Heating) |
| Reference | mdpi.com | mdpi.com |
Controlled Assembly and Crystallization Strategies
Obtaining high-quality, single crystals of Sodium-2-Phospho-18-Molybdate is crucial for definitive structural characterization. This requires precise control over the final assembly and crystallization steps. Several strategies can be employed to manage the crystallization process, which is influenced by factors such as temperature, pH, solvent composition, and the concentration of counter-ions. cecam.orgrsc.org
Common crystallization techniques include:
Slow Evaporation: The gradual removal of the solvent from a saturated solution allows for the slow growth of well-ordered crystals.
Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of a miscible solvent in which the compound is less soluble, slowly inducing crystallization.
Anti-Solvent (Drowning-Out) Crystallization: The addition of a miscible solvent in which the compound is insoluble (an anti-solvent) to a saturated solution reduces the compound's solubility, leading to precipitation. researchgate.net For example, ethanol (B145695) can be used as an anti-solvent to crystallize sodium molybdate from aqueous solutions. researchgate.net
The self-assembly of the final solid-state structure is governed by non-covalent interactions, such as hydrogen bonding and van der Waals forces between the large polyanions, water molecules, and counter-ions. frontiersin.org In some advanced strategies, crystallization can be directed by using surfaces with self-assembled multilayers to control the polymorphic form of the resulting crystals. biu.ac.il
Counter-Ion Influence in the Synthesis of Sodium Phosphomolybdates
The counter-ion, in this case, the sodium ion (Na⁺), plays a critical role that extends beyond simply balancing the negative charge of the [P₂Mo₁₈O₆₂]⁶⁻ anion. The identity, concentration, and coordination properties of the counter-ion significantly influence the self-assembly process and the final solid-state architecture. rsc.org
The sodium ion's influence is manifested in several ways:
Charge Balance: It provides the necessary positive charge to neutralize the anionic cluster, enabling its precipitation and crystallization from the solution. rsc.org
Solubility Control: The nature of the counter-ion affects the solubility of the salt. Sodium salts of polyoxometalates often have different solubility profiles compared to their potassium or ammonium (B1175870) counterparts, which is a key parameter manipulated during crystallization. nih.gov
Synthesis of Doped or Modified this compound Analogues
The versatile Wells-Dawson structure can be modified by substituting one or more of the molybdenum atoms with other metal ions (doping). This creates analogues with tailored electronic, catalytic, or magnetic properties. The synthesis of these doped materials generally follows one of two primary pathways.
The first is a direct synthesis , where a salt of the desired dopant metal is included in the initial aqueous reaction mixture along with the molybdate and phosphate precursors. rsc.org For example, vanadium-doped phosphomolybdates can be synthesized by adding a vanadate (B1173111) source to the reaction. rsc.org
The second, more controlled method involves the use of a lacunary precursor . A lacunary structure is a Wells-Dawson anion with a deliberate vacancy, such as the monolacunary [P₂W₁₇O₆₁]¹⁰⁻. This defect site can then be filled by a chosen metal ion in a subsequent reaction step. mdpi.com This approach was used to prepare a ruthenium-doped phosphotungstate. mdpi.com
However, the substitution chemistry of the phosphomolybdate system can be complex. Research has shown that attempts to substitute molybdenum with vanadium in the [P₂Mo₁₈O₆₂]⁶⁻ framework did not yield the expected [P₂VMo₁₇O₆₂]⁷⁻ analogue. Instead, the reaction conditions prompted a complete structural rearrangement to form the smaller, vanadium-substituted Keggin-type anion, [PVMo₁₁O₄₀]⁴⁻. researchgate.net This highlights that the stability of the parent framework is a critical factor in the synthesis of doped analogues.
| Dopant Ion | Parent Structure | Synthetic Approach | Resulting Species/Finding |
|---|---|---|---|
| Vanadium(V) | [P₂Mo₁₈O₆₂]⁶⁻ | Direct Substitution | Rearrangement to Keggin [PVMo₁₁O₄₀]⁴⁻ |
| Ruthenium(III) | [P₂W₁₈O₆₂]⁶⁻ | Lacunary Precursor [P₂W₁₇O₆₁]¹⁰⁻ | Successful formation of Ru-doped Dawson |
| Indium(III) | NASICON-type Phosphomolybdate | Direct Synthesis | Successful doping into the structure |
Advanced Structural and Spectroscopic Characterization of Sodium 2 Phospho 18 Molybdate
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement of crystalline solids. carleton.edursc.orgpulstec.net For Sodium-2-Phospho-18-Molybdate, this technique elucidates the complex, three-dimensional architecture of the [P₂Mo₁₈O₆₂]⁶⁻ anion, confirming its well-established Wells-Dawson structure.
| Parameter | Representative Value |
| Crystal System | Varies with counter-ion and hydration |
| Space Group | e.g., P-1, C2/c |
| a (Å) | ~15-20 |
| b (Å) | ~20-25 |
| c (Å) | ~25-30 |
| α (°) | ~90 |
| β (°) | ~90-100 |
| γ (°) | ~90 |
| P-O bond length (Å) | ~1.52-1.55 |
| Mo=O (terminal) bond length (Å) | ~1.67-1.70 |
| Mo-O (bridging) bond length (Å) | ~1.85-1.98 |
Table 1: Typical Crystallographic Data for a Dawson-Type [P₂Mo₁₈O₆₂]⁶⁻ Anion. Note: Exact unit cell parameters are highly dependent on the specific crystalline form, including the nature of the counter-ion and the degree of hydration.
Solution-State Characterization Techniques
Multinuclear NMR spectroscopy is a powerful tool for confirming the structure and purity of polyoxometalates in solution. nih.govhuji.ac.ilnih.govmdpi.com For this compound, ³¹P and ⁹⁵Mo NMR are particularly informative.
³¹P NMR: The ³¹P NMR spectrum of the α-[P₂Mo₁₈O₆₂]⁶⁻ anion typically exhibits a single sharp resonance, confirming the magnetic equivalence of the two phosphorus atoms in the symmetrical Dawson structure. The chemical shift is sensitive to the surrounding molybdate (B1676688) framework.
⁹⁵Mo NMR: Molybdenum-95 is a quadrupolar nucleus, which can lead to broader signals. rsc.org However, in the highly symmetric environment of the Dawson anion, distinct resonances can often be resolved for the different molybdenum sites (i.e., those in the central belt versus those in the caps), providing direct evidence of the cluster's integrity in solution.
¹⁷O NMR: Oxygen-17 NMR can distinguish between the different types of oxygen atoms in the structure (e.g., terminal Mo=O, corner-sharing Mo-O-Mo, edge-sharing Mo-O-Mo, and internal P-O), though its low natural abundance often requires isotopic enrichment.
| Nucleus | Typical Chemical Shift (δ, ppm) | Information Provided |
| ³¹P | -12 to -14 | Confirms the presence and chemical environment of the internal PO₄ groups. A single peak indicates the integrity of the symmetrical α-Dawson structure. |
| ⁹⁵Mo | +50 to +200 | Provides information on the different Mo environments within the cluster. Multiple peaks can correspond to the cap and belt MoO₆ octahedra. |
Table 2: Representative Multinuclear NMR Data for the [P₂Mo₁₈O₆₂]⁶⁻ Anion. Note: Chemical shifts are referenced to 85% H₃PO₄ for ³¹P and Na₂MoO₄ for ⁹⁵Mo.
UV-Vis spectroscopy provides insights into the electronic transitions within the polyoxometalate. nih.govrsc.orguea.ac.uk The spectrum of this compound in its fully oxidized Mo(VI) state is characterized by intense absorption bands in the ultraviolet region. These bands arise from ligand-to-metal charge transfer (LMCT) transitions, specifically from the oxygen p-orbitals to the empty d-orbitals of the molybdenum centers (O→Mo). researchgate.net
A key feature of phosphomolybdates is their ability to undergo reversible multi-electron reduction. When the Mo(VI) centers are partially reduced to Mo(V), the compound develops a characteristic deep blue color, often referred to as "heteropoly blue." orientjchem.org This color change is reflected in the UV-Vis spectrum by the appearance of new, broad absorption bands at lower energies (in the visible and near-infrared regions, ~700-1100 nm). researchgate.net These new bands are assigned to intervalence charge transfer (IVCT) transitions, where an electron hops between a reduced Mo(V) center and an oxidized Mo(VI) center (Mo(V) → Mo(VI)). rsc.org
| Transition Type | Wavelength Range (nm) | Assignment |
| O→Mo LMCT | < 400 | Intense charge-transfer bands characteristic of the fully oxidized Mo(VI) framework. |
| Mo(V)→Mo(VI) IVCT | 700 - 1100 | Broad intervalence charge-transfer bands appearing upon reduction of the cluster, responsible for the "heteropoly blue" color. |
Table 3: Key Electronic Transitions for a Phosphomolybdate Anion.
Vibrational spectroscopy is essential for confirming the molecular identity of the polyoxometalate anion, as the various metal-oxygen bonds give rise to a characteristic "fingerprint" spectrum. thermofisher.commdpi.commdpi.comnih.gov
FTIR Spectroscopy: The FTIR spectrum of [P₂Mo₁₈O₆₂]⁶⁻ shows characteristic absorption bands corresponding to the stretching vibrations of the different types of bonds within the structure. acs.org
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. orientjchem.orgresearchgate.net
The key vibrational regions include the P-O stretch, the terminal Mo=O stretch, and the corner-sharing and edge-sharing Mo-O-Mo bridging stretches. The positions of these bands are sensitive indicators of the integrity of the Dawson structure. nih.govresearchgate.net
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~1085-1090 | ν(P-Oₐ) | Asymmetric stretch of the internal P-O bond. |
| ~960-970 | ν(Mo=Oₜ) | Asymmetric stretch of the terminal molybdenum-oxygen double bond. |
| ~900-910 | ν(Mo-Oₑ-Mo) | Asymmetric stretch of edge-sharing Mo-O-Mo bridges. |
| ~770-800 | ν(Mo-Oₑ-Mo) | Asymmetric stretch of corner-sharing Mo-O-Mo bridges. |
Table 4: Characteristic Vibrational Frequencies for the [P₂Mo₁₈O₆₂]⁶⁻ Anion. acs.org (ν = stretching; a = internal; t = terminal; e = bridging).
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a vital tool for the characterization of polyoxometalates, as it allows large, pre-formed anions to be transferred from solution to the gas phase with minimal fragmentation. nsf.govgla.ac.ukacs.orguvic.ca ESI-MS analysis of this compound provides direct confirmation of the mass-to-charge (m/z) ratio of the intact [P₂Mo₁₈O₆₂]⁶⁻ anion and its various protonated or cation-adducted forms. The high resolution of modern mass spectrometers allows the experimental isotopic distribution pattern to be matched with the theoretical pattern, confirming the elemental composition. acs.org
Furthermore, tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation (CID) can be performed to study the fragmentation pathways of the anion. For Dawson-type anions, fragmentation often occurs through the loss of neutral metal-oxide units (e.g., MoO₃) or by cleavage into smaller, stable polyoxometalate fragments. nih.gov This analysis provides valuable information about the relative stability and bonding within the cluster framework.
Advanced Microscopy (e.g., SEM/EDX) for Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are used to investigate the morphology, particle size, and elemental composition of the solid-state material. orientjchem.orgresearchgate.netelectron-microscopes.comthermofisher.com
SEM: SEM provides high-resolution images of the sample's surface topography. For a crystalline powder of this compound, SEM analysis reveals the shape (e.g., cubic, prismatic) and size distribution of the microcrystals. orientjchem.org
EDX: When coupled with SEM, EDX (also known as EDS) allows for elemental analysis. thermofisher.comrsc.org The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present. This technique can be used to generate elemental maps, showing the spatial distribution of Sodium (Na), Phosphorus (P), Molybdenum (Mo), and Oxygen (O) across the crystals, thereby confirming the compositional homogeneity and purity of the sample. researchgate.net
X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local electronic and geometric structure of atoms in a material. For a complex polyoxometalate such as this compound, XAS, which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) analysis, offers a detailed view of the coordination environment around the molybdenum atoms.
X-ray Absorption Near Edge Structure (XANES)
The Mo K-edge XANES spectrum provides information on the oxidation state and coordination geometry of the molybdenum atoms. For the [P₂Mo₁₈O₆₂]⁶⁻ anion, which has a Dawson structure, all molybdenum atoms are in the +6 oxidation state. The main absorption edge position in the XANES spectrum is sensitive to this oxidation state.
A characteristic feature in the XANES spectra of molybdates is a pre-edge peak, which corresponds to the 1s to 4d electronic transition. In a perfectly centrosymmetric octahedral environment, this transition is dipole-forbidden and would be very weak. However, the MoO₆ octahedra within the Dawson structure are distorted, which leads to a relaxation of this selection rule through p-d orbital mixing. This results in a pre-edge feature of discernible intensity, providing qualitative insight into the non-centrosymmetric nature of the Mo coordination spheres.
Extended X-ray Absorption Fine Structure (EXAFS)
The EXAFS region of the spectrum, extending several hundred eV above the absorption edge, contains information about the local atomic arrangement around the absorbing Mo atoms. Analysis of the EXAFS oscillations allows for the determination of bond distances, coordination numbers, and the types of neighboring atoms.
The analysis of the EXAFS spectrum would reveal distinct scattering paths corresponding to these different Mo-O bonds, as well as longer paths to neighboring Mo atoms (Mo-Mo). The structure of the Dawson anion features both corner-sharing and edge-sharing MoO₆ octahedra, leading to different Mo-Mo distances.
The following interactive data table summarizes the expected structural parameters that would be extracted from a quantitative EXAFS analysis, based on known crystallographic data for the [P₂Mo₁₈O₆₂]⁶⁻ anion.
Interactive Data Table: Predicted EXAFS-derived Structural Parameters for the [P₂Mo₁₈O₆₂]⁶⁻ Anion
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) |
|---|---|---|
| Mo-O (terminal) | ~1-2 | ~1.68 - 1.72 |
| Mo-O (bridging) | ~3-4 | ~1.89 - 1.95 |
| Mo-O (internal, to P) | ~1 | ~2.25 - 2.35 |
| Mo-Mo (corner-sharing) | ~2 | ~3.35 - 3.45 |
| Mo-Mo (edge-sharing) | ~2 | ~3.65 - 3.75 |
Reactivity and Mechanistic Studies of Sodium 2 Phospho 18 Molybdate
Redox Chemistry and Electron Transfer Mechanisms of Polyoxomolybdates
Polyoxomolybdates, including the [P₂Mo₁₈O₆₂]⁶⁻ anion, are renowned for their ability to undergo multiple, reversible, multi-electron reduction and oxidation processes without the collapse of their core structure. udel.edu This redox activity is central to their application in catalysis and materials science. The molybdenum atoms within the framework, typically in the +6 oxidation state, can sequentially accept electrons, leading to the formation of mixed-valence species. nih.gov This process is often associated with a characteristic color change, with the reduced species typically exhibiting a deep blue color, often referred to as "molybdenum blue". orientjchem.org
The electron transfer mechanism in polyoxometalates is a complex process influenced by the structure of the polyanion and the surrounding medium. nih.govrsc.org Electrons can be transferred to the polyoxometalate framework via chemical or electrochemical means. researchgate.net Once an electron is accepted, it is not localized on a single molybdenum atom but is delocalized over several metal centers, a phenomenon that contributes to the stability of the reduced species. nih.govresearchgate.net The degree of delocalization can be influenced by the specific isomer of the polyoxometalate and the presence of heteroatoms.
The redox potentials of polyoxomolybdates can be tuned by altering their composition and structure. For instance, the incorporation of different heteroatoms or the substitution of molybdenum with other transition metals can significantly modify the electronic properties and, consequently, the redox behavior of the cluster. researchgate.net The interaction with counter-ions and the solvent environment also plays a crucial role in modulating the redox properties.
| Polyoxometalate | Redox Process | Potential (V vs. reference electrode) | Key Features |
|---|---|---|---|
| [PMo₁₂O₄₀]³⁻ | Successive one- and two-electron reductions | Multiple reversible waves | Well-defined, multi-step reduction. researchgate.net |
| [P₂W₁₈O₆₂]⁶⁻ | Multi-electron reduction | Typically more negative than molybdate (B1676688) analogues | High stability of reduced forms. |
| [SiW₁₂O₄₀]⁴⁻ | Multi-electron reduction | Varies with counter-ion and solvent | Used as an electron shuttle in catalytic cycles. nih.gov |
Hydrolytic Stability and Decomposition Pathways of Wells-Dawson Phosphomolybdates in Solution
The stability of Wells-Dawson phosphomolybdates, such as [P₂Mo₁₈O₆₂]⁶⁻, in aqueous solution is highly dependent on factors like pH, temperature, concentration, and the ionic strength of the medium. nih.govnih.gov Generally, these polyanions exhibit remarkable stability in acidic to neutral conditions. udel.edu However, in alkaline solutions, they are susceptible to hydrolytic degradation.
The decomposition process typically involves the stepwise cleavage of Mo-O-Mo bonds, leading to the formation of smaller, more stable polyoxometalate fragments or ultimately to simple molybdate and phosphate (B84403) ions. nih.gov The initial step in the alkaline hydrolysis is often the formation of lacunary species, where one or more {MoO₆} octahedra are removed from the parent Wells-Dawson structure. For the analogous phosphotungstate, the monolacunary anion [P₂W₁₇O₆₁]¹⁰⁻ is a known hydrolysis product. nih.gov
The rate of hydrolysis is significantly influenced by the pH of the solution. As the pH increases, the hydroxide (B78521) ions act as nucleophiles, attacking the electrophilic molybdenum centers and facilitating the cleavage of the polyanion framework. The presence of certain cations can also influence the stability, either by stabilizing the polyanion through ion-pairing or by promoting decomposition.
| Factor | Effect on Stability | Mechanism |
|---|---|---|
| pH | Decreases with increasing pH (alkaline conditions) | Nucleophilic attack by OH⁻ ions on Mo centers, leading to framework cleavage. nih.gov |
| Temperature | Decreases with increasing temperature | Increased kinetic energy promotes the rate of decomposition reactions. |
| Concentration | Higher concentrations can favor stability | Shifts the equilibrium away from dissociated species. |
| Counter-ions | Can either stabilize or destabilize | Formation of ion pairs can stabilize the structure, while some cations can promote hydrolysis. |
Acid-Base Properties and Protonation Equilibria of SODIUM-2-PHOSPHO-18-MOLYBDATE
The surface of the [P₂Mo₁₈O₆₂]⁶⁻ anion is rich in oxygen atoms, which can act as Brønsted-Lowry bases and undergo protonation in acidic media. digitellinc.com The extent of protonation depends on the acidity of the solution. These protonation-deprotonation equilibria are fundamental to the catalytic activity of polyoxometalates in acid-catalyzed reactions. udel.edu
The basicity of the different types of oxygen atoms on the polyoxometalate surface varies. The bridging oxygen atoms (Mo-O-Mo) are generally more basic and are the primary sites of protonation compared to the terminal oxygen atoms (Mo=O). The protonation of the framework can influence the electronic structure and redox potential of the polyoxometalate.
Proton-coupled electron transfer (PCET) is a crucial mechanism in the reactivity of polyoxometalates, where the transfer of an electron is coupled to the transfer of a proton. researchgate.netdigitellinc.com This process is particularly important in catalytic cycles where both electrons and protons are involved, such as in oxidation and reduction reactions. The ability of this compound to undergo PCET makes it a promising candidate for modeling such reactions at metal oxide surfaces. digitellinc.com
Ligand Exchange and Functionalization Reactions on Polyoxomolybdate Frameworks
The covalent functionalization of polyoxometalate frameworks, including those with the Wells-Dawson structure, allows for the tuning of their physical and chemical properties and the creation of hybrid organic-inorganic materials. researchgate.netacs.org This can be achieved through ligand exchange reactions, where surface oxo groups are replaced by organic ligands.
While much of the research on functionalization has focused on polyoxotungstates due to their higher stability, the principles can be extended to their molybdate analogues. researchgate.netrwth-aachen.de One common strategy involves the use of lacunary polyoxometalates, which possess reactive sites that can coordinate to organic moieties. For instance, organophosphonates and organoarsonates have been successfully grafted onto the surface of polyoxometalates.
Another approach involves the use of organometallic precursors that can react with the polyoxometalate framework. The resulting hybrid materials can exhibit novel properties arising from the combination of the inorganic cluster and the organic component, such as enhanced solubility in organic solvents, modified redox and photophysical properties, and the introduction of specific functionalities for catalytic or biomedical applications. nih.gov
Intermediate Species Formation during Reaction Processes
During the chemical reactions of this compound, various transient or intermediate species can be formed. The identification and characterization of these intermediates are crucial for understanding the reaction mechanisms. nih.gov
In redox reactions, the one- or two-electron reduced forms of the [P₂Mo₁₈O₆₂]⁶⁻ anion are key intermediates. researchgate.net These species can be highly reactive and may participate in subsequent reaction steps. Spectroscopic techniques, such as UV-Vis and EPR spectroscopy, are often employed to detect and characterize these paramagnetic reduced species.
In hydrolytic decomposition, lacunary species are important intermediates. nih.gov These defect-containing structures can be more reactive than the parent polyanion and can serve as building blocks for the formation of other polyoxometalate structures. The isolation and structural characterization of these intermediates can provide valuable insights into the decomposition pathways.
Furthermore, in catalytic reactions, the formation of catalyst-substrate complexes as intermediates is a fundamental step. acs.org For example, in oxidation reactions, peroxo species formed by the reaction of the polyoxomolybdate with an oxidant like hydrogen peroxide can be the active catalytic species. The study of these intermediates is essential for optimizing the catalytic performance of this compound.
Catalytic Applications and Mechanistic Insights Involving Sodium 2 Phospho 18 Molybdate
Homogeneous Catalysis
In homogeneous systems, sodium phosphomolybdate and its derivatives are soluble in the reaction medium, allowing for high accessibility to the catalytic sites. This often results in high activity and selectivity under mild reaction conditions.
Sodium phosphomolybdate salts have proven to be effective catalysts for the oxidation of organic substrates, particularly in "green" chemical processes that utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂). A notable application is the oxidation of terpene alcohols, which are abundant, naturally derived compounds used in the production of fine chemicals for flavors and fragrances.
Research has explored the catalytic activity of Keggin-type phosphomolybdate sodium salts, including those doped with vanadium, in the oxidation of nerol, a terpene alcohol. Among the catalysts tested, the vanadium-doped sodium salt Na₄PMo₁₁VO₄₀ demonstrated the highest activity and selectivity towards the formation of epoxides, which are valuable chemical intermediates. The study highlighted the correlation between the catalyst's composition and its performance, showing that the presence of vanadium within the phosphomolybdate structure is crucial for its enhanced catalytic efficiency in these green oxidation processes.
| Catalyst | Substrate | Primary Product | Key Finding |
|---|---|---|---|
| Na₄PMo₁₁VO₄₀ | Nerol | Nerol Epoxide | Demonstrated the highest activity and selectivity towards epoxidation among the tested catalysts. |
| PMo₁₂-nVnO₄₀⁽³⁺ⁿ⁾⁻ salts | Terpene Alcohols | Epoxides, Carbonyls | Effective for green oxidation routes using hydrogen peroxide as the oxidant. |
Molybdate (B1676688) ions are known to catalyze the hydrolysis of phosphate (B84403) esters, particularly those of 2-hydroxy acids. This catalytic effect is specific and depends on the formation of an unstable association complex between the molybdate and the phosphate ester. The reaction facilitates the cleavage of the organic phosphate bond, releasing inorganic phosphate.
Studies have determined the half-times for the molybdate-catalyzed hydrolysis of various phosphoesters, demonstrating the efficiency of this process. For instance, the hydrolysis half-times for 2,3-phosphoglyceric acid, 2-phosphoglyceric acid, phosphoglycolic acid, and phospholactic acid were found to be 24, 34, 35, and 46 minutes, respectively. This catalytic action appears specific to a phosphate group esterified to a hydroxyl group on the carbon adjacent to a carboxyl group.
The catalytic application of phosphomolybdates extends to other significant organic transformations, including the activation of carbon-hydrogen (C-H) bonds. C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds, offering more atom-economical and efficient synthetic routes.
Research has shown that Cs-exchanged phosphomolybdic acid (CsPMA) can serve as an effective catalyst for the C-H bond activation of toluene (B28343) to produce benzaldehyde (B42025) at room temperature. researchgate.net Characterization of these catalysts revealed that the fundamental Keggin structure of the phosphomolybdate is retained after the ion exchange with cesium. researchgate.net Importantly, the introduction of cesium increased the number of available Brønsted acidic sites, which contributed to the enhanced catalytic performance compared to the parent phosphomolybdic acid. researchgate.net The catalyst demonstrated stability and could be recovered and reused for multiple cycles without a significant loss of activity. researchgate.net
Heterogeneous Catalysis
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, sodium phosphomolybdate can be immobilized on solid supports. This creates heterogeneous catalysts that are easily recoverable and more suitable for industrial applications.
Immobilizing polyoxometalates like phosphomolybdates onto porous solid materials is a promising strategy to enhance their stability and catalytic performance. scispace.com Metal-Organic Frameworks (MOFs) and zeolites are excellent support materials due to their high surface area, tunable porosity, and well-defined structures. rsc.orgmdpi.com
Metal-Organic Frameworks (MOFs): The encapsulation of Keggin-type POMs within the cages of MOFs has been successfully achieved. scispace.com For example, phosphomolybdate anions have been immobilized into the rht-MOF-1 framework through a one-step solvothermal reaction. scispace.com This results in a highly ordered and porous POM@MOF composite where the phosphomolybdate anions are well-dispersed. scispace.com Such materials have shown unique selectivity and reactivity in the oxidation of alkylbenzenes. scispace.com The electrostatic interactions between the MOF's metal centers and the encapsulated POMs can stabilize the composite and enhance the catalytic activity. scispace.com Similarly, molybdovanadophosphoric acids have been impregnated into the MIL-101 framework, creating composites with enhanced proton conductivity. rsc.org
Zeolites: Zeolites can also serve as hosts for POMs, encapsulating them within their nanocages. While much of the specific research has focused on related phosphotungstates, the principles apply broadly to Keggin-type POMs. researchgate.net The immobilization within zeolite frameworks can improve the thermal stability of the catalyst and prevent the leaching of the active species, allowing for application in high-temperature, gas-phase reactions.
Phosphomolybdate-based materials exhibit significant photocatalytic activity, driven by their ability to absorb light and generate electron-hole pairs for redox reactions. This property is harnessed for various environmental remediation applications.
CO₂ Reduction: Polyoxometalates are promising catalysts for the photocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels. sciopen.comresearchgate.net Due to their thermal stability and tunable redox properties, POMs can act as photocatalysts, co-catalysts, or photosensitizers in CO₂ reduction systems. researchgate.netbohrium.com They can facilitate the multi-electron transfer required for CO₂ conversion. researchgate.net When encapsulated within MOFs, the resulting composite material can show boosted photocatalytic activity for CO₂ reduction, with the POM playing a key role in the electron transfer mechanism. acs.org
Dye Degradation: Phosphomolybdate-based semiconductors are effective in the photocatalytic degradation of organic dyes from industrial wastewater. icontrolpollution.comresearchgate.net For instance, ammonium (B1175870) phosphomolybdate has been used to degrade Janus Green B and Safranine O dyes under visible light irradiation. icontrolpollution.comresearchgate.net The mechanism involves the excitation of the semiconductor by light, which generates electron-hole pairs. The holes can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which then attack and decompose the dye molecules into simpler, less harmful substances. icontrolpollution.com The degradation rate is influenced by factors such as catalyst amount, dye concentration, pH, and light intensity. icontrolpollution.comresearchgate.net
Cr(VI) Reduction: The reduction of highly toxic and carcinogenic hexavalent chromium (Cr(VI)) to the much less toxic trivalent chromium (Cr(III)) is a critical environmental process. researchgate.netnih.gov Reduced phosphomolybdate hybrid compounds have been shown to be active heterogeneous catalysts for this reduction. researchgate.net These materials can act as an electron shuttle, promoting the redox reaction between Cr(VI) and a reducing agent like formic acid. researchgate.net Furthermore, phosphomolybdate-based metal-organic networks can serve as photoassisted electrochemical sensors for detecting trace amounts of Cr(VI), exhibiting high sensitivity and stability. sciopen.com The photocatalytic mechanism involves the generation of photoexcited electrons in the material, which are then transferred to Cr(VI) ions, reducing them to Cr(III). mdpi.com
| Application | Catalyst System | Target Pollutant | Key Finding/Efficiency |
|---|---|---|---|
| Dye Degradation | Ammonium Phosphomolybdate | Janus Green B | Achieved 97.9% color removal in 4 hours under visible light. researchgate.net |
| Cr(VI) Reduction | Reduced Phosphomolybdate Hybrids | Cr(VI) | Active heterogeneous catalyst for the reduction of Cr(VI) to Cr(III). researchgate.net |
| CO₂ Reduction | POM@MOF Composites | CO₂ | POMs boost photocatalytic activity by enhancing electron transfer. acs.org |
Electrocatalytic Applications (e.g., H₂O₂ activation, energy conversion)
The Dawson-type polyoxometalate anion, [P₂Mo₁₈O₆₂]⁶⁻, the core component of SODIUM-2-PHOSPHO-18-MOLYBDATE, has garnered interest in the field of electrocatalysis due to its multi-electron redox capabilities. These properties make it a candidate for applications in energy conversion and storage, as well as in the activation of small molecules like hydrogen peroxide (H₂O₂).
Hydrogen Peroxide Activation:
Dawson-type polyoxometalates, including phosphomolybdates, are known to act as catalysts for oxidation reactions involving hydrogen peroxide. researchgate.net While direct studies on H₂O₂ activation by this compound are limited, the catalytic behavior of related structures provides insight. In the presence of H₂O₂, molybdate-based polyoxometalates can form peroxo species, which are potent oxidizing agents. researchgate.netresearchgate.net These peroxo-intermediates are often the active species in the catalytic cycle for the oxidation of various organic substrates. researchgate.netresearchgate.net The electrochemical behavior of Dawson-type heteropolymolybdate anions has been investigated, revealing their ability to undergo successive electron reductions, a property crucial for electrocatalytic cycles. researchgate.net
Energy Conversion and Storage:
Polyoxometalates (POMs) are explored for their potential in energy storage devices due to their ability to undergo reversible multi-electron redox reactions. Vanadium-substituted Dawson-type polyoxotungstates, which are structurally related to phosphomolybdates, have been incorporated into nanocomposite thin films for use as cathode materials in bifunctional electrochromic energy-storage devices. mdpi.com These materials exhibit significant optical contrast and satisfactory energy-storage properties, with a volumetric capacitance of 297.1 F cm⁻³ at 0.2 mA cm⁻². mdpi.com The unique three-dimensional core-shell structures of these nanocomposites enhance the number of active sites and shorten ion diffusion pathways, thereby improving electrochemical activities. mdpi.com While this research was conducted on a tungstate (B81510) analogue, it highlights the potential of the Dawson structure in energy applications.
Below is a table summarizing the electrocatalytic applications of Dawson-type and related polyoxometalates.
| Application Area | Polyoxometalate Type | Key Findings |
| Energy Storage | Vanadium-substituted Dawson-type polyoxotungstate (K₇[P₂W₁₇VO₆₂]·18H₂O) | Used in a nanocomposite thin film as a cathode material for electrochromic energy-storage devices, demonstrating a volumetric capacitance of 297.1 F cm⁻³ and fast response times. mdpi.com |
| H₂O₂ Oxidation | Dawson-type phosphotungstates and phosphomolybdates | Form active peroxo-species in the presence of H₂O₂ for the oxidation of organic substrates like cyclohexanol (B46403) and cyclohexanone. researchgate.net |
| Iodate Electrocatalysis | Dawson-type sulfate (B86663) polyoxometalate ([S₂W₁₈O₆₂]⁴⁻) | Hybrid films with polypyrrole show good electrocatalytic response toward the reduction of iodate. acs.org |
Mechanistic Investigations of Catalytic Cycles
Understanding the reaction mechanisms of this compound and related compounds is crucial for optimizing their catalytic performance. Research has focused on the role of counter-ions and pH, the identification of active sites, and the elucidation of reaction pathways.
Role of Counter-ions and pH in Catalytic Activity
The catalytic activity of polyoxometalates is significantly influenced by their environment, particularly the nature of the counter-ions and the pH of the reaction medium.
Role of Counter-ions:
Influence of pH:
The pH of the solution plays a critical role in the structure and stability of phosphomolybdates. Dawson-type polyoxometalates are generally stable over a wide pH range. acs.org However, pH can influence their electrochemical behavior and catalytic activity. acs.orgrsc.org For example, the redox processes of vanadium-substituted Dawson-type polyoxometalates are pH-dependent, with the redox potential of the vanadium centers shifting with changes in acidity. academie-sciences.frdaneshyari.com This pH dependence is crucial for electrocatalytic applications where the operating potential needs to be finely tuned. In the synthesis of FeMo catalysts, the pH of the precursor solution dictates the structure of the resulting isopolymolybdates, which in turn affects the catalytic activity and selectivity of the final catalyst. rsc.orgnih.gov A lower pH can lead to aggregation and the formation of less active phases. nih.gov The phosphate uptake in certain organisms is also strongly dependent on the pH of the reaction mixture, with optimal uptake observed at different pH values depending on the present counter-ion (Na⁺ or K⁺). nih.gov
The following table summarizes the effects of pH on molybdate-based catalytic systems.
| System | Effect of pH |
| FeMo catalysts | Lowering the pH of the synthesis solution leads to aggregation of isopolymolybdates, resulting in decreased catalytic activity and selectivity. rsc.orgnih.gov |
| Vanadium-substituted Dawson POMs | The redox potentials of the vanadium centers are pH-dependent, allowing for the modulation of electrocatalytic properties. academie-sciences.frdaneshyari.com |
| Phosphate uptake | The optimal pH for phosphate uptake is influenced by the counter-ion present (Na⁺ or K⁺). nih.gov |
Active Site Identification and Turnover Frequencies
Active Site Identification:
The catalytic activity of this compound originates from the active sites within its [P₂Mo₁₈O₆₂]⁶⁻ structure. For polyoxometalates, the active sites can be the metal centers (molybdenum in this case), the oxygen atoms, or Brønsted acid sites associated with protons. In some cases, dual active sites can contribute to the catalytic activity. For example, in copper-P₂Mo₁₈ complexes, both the [P₂Mo₁₈O₆₂]⁶⁻ anion and the Cu(II) center act as synergistic catalytic active sites for the oxidation of alkylbenzene C-H bonds. acs.org The unique three-dimensional structures of POMs can provide a high density of active sites, especially when incorporated into nanocomposite materials. mdpi.com
Turnover Frequencies (TOF):
Turnover frequency is a measure of the efficiency of a catalyst, defined as the number of molecules converted per active site per unit time. iitm.ac.in Determining the TOF for heterogeneous catalysts can be challenging due to the difficulty in accurately quantifying the number of active sites. iitm.ac.in For polyoxometalate catalysts, methods have been developed to estimate the number of surface active sites, allowing for the calculation of TOF. lehigh.edulehigh.edu In the selective oxidation of phenols to p-benzoquinones, Dawson-type POM-based supramolecular catalysts have demonstrated exceptionally high TOFs, reaching up to 2400 h⁻¹. researchgate.net The enhancement of TOF in some metal-organic framework (MOF) catalysts has been achieved by crystallite downsizing and surface anchoring of the active species. doi.org
The table below presents examples of turnover frequencies for POM-based catalysts.
| Catalytic Reaction | Catalyst | Turnover Frequency (TOF) |
| Oxidation of 2,3,6-trimethylphenol (B1330405) | Supramolecular catalyst with Dawson-type POM | 2400 h⁻¹ |
| Diboration of phenylacetylene | Pt₁-PMo@MIL-101 | > 50 h⁻¹ |
Reaction Pathway Elucidation and Intermediate Characterization
Elucidating the reaction pathway and identifying key intermediates are fundamental to understanding the catalytic mechanism of this compound. For oxidation reactions catalyzed by phosphomolybdates, particularly those involving hydrogen peroxide, the formation of peroxo-polyoxometalate species is a commonly proposed intermediate step. researchgate.net
For example, in the oxidation of cyclohexanol and cyclohexanone, ³¹P NMR spectroscopy has been used to identify the formation of new active "peroxo-POMox" species. researchgate.net These intermediates are believed to be responsible for the high catalytic activity. The reaction mechanism for the oxidation of 2,3,6-trimethylphenol (TMP) is suggested to involve the formation of an active intermediate on a titanium center (in a Ti-substituted POM) containing both a TMP molecule and a hydroperoxide group, leading to the one-electron oxidation of TMP to a phenoxyl radical. researchgate.net
In the context of DNA hydrolysis by a Dawson-type phosphomolybdate, the catalytic activity was confirmed by observing the cleavage of the DNA model substrate 4-nitrophenyl phosphate and genomic DNA. acs.org While the specific intermediates were not fully characterized in this study, the results point to a direct interaction of the phosphomolybdate with the phosphoester bonds of the DNA.
The general proposed pathway for H₂O₂-mediated oxidation by phosphomolybdates can be summarized as:
Formation of Peroxo-species: The phosphomolybdate anion reacts with H₂O₂ to form one or more peroxo-molybdate species.
Substrate Oxidation: The peroxo-species, being a strong oxidant, reacts with the organic substrate, leading to its oxidation.
Catalyst Regeneration: The catalyst is regenerated to its initial state, completing the catalytic cycle.
Further detailed mechanistic studies, potentially employing in-situ spectroscopic techniques and computational modeling, are needed to fully characterize the reaction intermediates and transition states for specific reactions catalyzed by this compound.
Electrochemical Properties and Analytical Applications of Sodium 2 Phospho 18 Molybdate
Voltammetric and Electrochemical Characterization
The electrochemical behavior of phosphomolybdates is complex and highly dependent on factors such as pH, concentration, and the presence of other ions. Cyclic voltammetry (CV) is a primary technique used to characterize these compounds. researchgate.net Studies on sodium molybdate (B1676688) solutions, the precursor to phosphomolybdates, reveal that the molybdate species present in solution changes with acidity. In alkaline solutions (pH 7-12), the simple MoO₄²⁻ anion is dominant. researchgate.net As the solution becomes more acidic, these simple anions condense to form larger isopolyoxomolybdates, such as the heptamolybdate (Mo₇O₂₄⁶⁻) in the pH range of 3-5, and the octamolybdate (Mo₈O₂₆⁴⁻) below pH 2. researchgate.net
Cyclic voltammetry can clearly distinguish these different species through shifts in the cathodic and anodic peak potentials. researchgate.net For instance, CV measurements performed at a scan rate of 100 mV/s show distinct redox peaks corresponding to the specific polyanionic structures present at a given pH. researchgate.net Electrochemical impedance spectroscopy (EIS) is another powerful tool used alongside CV to characterize the admittance, impedance, and double-layer capacitance of the different protonated species in solution. researchgate.net This detailed electrochemical characterization is fundamental to understanding and optimizing the performance of phosphomolybdates in various applications.
Redox Potentials and Multi-Electron Processes
A defining characteristic of phosphomolybdates is their capacity for multi-electron redox processes. rsc.orgmdpi.com The large, cage-like structure of the polyoxometalate anion can reversibly accept and donate multiple electrons without significant structural degradation. mdpi.comacs.org This "electron sponge" behavior is the foundation of their utility in catalysis and energy storage. researchgate.net The molybdenum atoms within the cluster, typically in the +6 oxidation state, can be successively reduced to +5 or lower states.
Research has shown that phosphomolybdates exhibit multiple, well-defined redox waves in their cyclic voltammograms, corresponding to sequential one- or two-electron transfers. For example, analysis of a phosphomolybdate complex has identified two distinct redox centers with potentials of 0.167±0.02 V and 0.357±0.02 V. abechem.com These processes are often associated with two-electron reductions, such as Mo(VI) → Mo(IV) and Mo(IV) → Mo(II). abechem.com Some studies on Keggin-type phosphomolybdates, like Li₃PMo₁₂O₄₀, have identified two separate 1-electron transfers and an additional quasi-reversible 2-electron redox process, depending on the solvent used. researchgate.net This ability to store and transfer a large number of electrons per molecule is a significant advantage over many simple redox-active species. mdpi.com
Electroanalytical Sensing Applications (e.g., phosphate (B84403) detection)
The specific and sensitive reaction between molybdate and orthophosphate ions to form an electroactive phosphomolybdate complex is widely exploited in analytical chemistry for the detection of phosphate. chemimpex.com Electrochemical sensors based on this principle offer a portable and rapid alternative to traditional colorimetric methods. acs.org
The general mechanism involves the immobilization of a molybdate source on an electrode surface. In the presence of phosphate in an acidic medium, the [PMo₁₂O₄₀]³⁻ complex or a similar species is formed on the electrode. This complex is electroactive and can be reduced at a specific potential, generating a current signal that is proportional to the phosphate concentration. Researchers have developed various electrode modifications to enhance the sensitivity and selectivity of these sensors. For instance, sensors have been fabricated by directly electrodepositing molybdate precursors onto graphite (B72142) carbon electrodes. researchgate.net The resulting phosphomolybdate complexes generate robust and stable redox signals, allowing for sensitive phosphate detection. researchgate.net
These electroanalytical methods have achieved low detection limits and high sensitivity, making them suitable for monitoring phosphate levels in environmental and biological samples.
| Analyte | Sensor Type / Method | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Phosphate | Bifunctional Boron-Doped Diamond Electrode | 0.02–0.4 mg/L & 0.4–3 mg/L | 0.004 mg/L | acs.org |
| Phosphate | Molybdenum-based Ion-Selective Electrode (ISE) | 10⁻⁵ M to 10⁻¹ M | 1.9 x 10⁻⁶ M | acs.org |
| Chromium(VI) | Reduced Phosphomolybdate Hybrid Sensor | Not Specified | 6.61 nM | acs.org |
| Tetracycline | Dual-Mode Photoelectrochemical Sensor | Not Specified | 5.2 nM | nih.gov |
Corrosion Inhibition Studies with Sodium Phosphomolybdates
Sodium molybdate, a key component of sodium phosphomolybdate, is recognized as an effective and environmentally friendly corrosion inhibitor for various metals, including mild steel and galvanized steel. mdpi.comresearchgate.net It functions primarily as an anodic inhibitor, meaning it passivates the anode of the electrochemical corrosion cell. The molybdate ion (MoO₄²⁻) promotes the formation of a stable, protective oxide film on the metal surface. researchgate.net
Studies have shown that this passive layer can be composed of iron molybdate (FeMoO₄) or a Mo-containing film that acts as a physical barrier, hindering the dissolution of the metal. rsc.orgresearchgate.net Molybdate is considered a less toxic alternative to traditional chromate (B82759) inhibitors. However, it is often required at higher concentrations to achieve comparable inhibition. mdpi.com To enhance its effectiveness and reduce costs, sodium molybdate is frequently used in synergistic combination with other inhibitors, such as zinc phosphonates or organic compounds. For example, a combination of 300 ppm sodium molybdate with 50 ppm of a zinc-phosphonate inhibitor achieved a high inhibition efficiency of 96% for mild steel. mdpi.com
| Inhibitor System | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| Sodium Molybdate | 4000 ppm | 87.5% | mdpi.com |
| Zinc-Phosphonate | 20 ppm | Not Specified | mdpi.com |
| Sodium Molybdate + Zinc-Phosphonate | 300 ppm + 50 ppm | 96% | mdpi.com |
Application in Redox Flow Batteries and Energy Storage Systems
The exceptional redox properties of phosphomolybdates make them highly promising candidates for advanced energy storage systems, including rechargeable batteries and redox flow batteries (RFBs). rsc.orgrsc.org Their ability to undergo fast and reversible multi-electron transfers allows for high theoretical energy densities. mdpi.com
In solid-state batteries (e.g., Li-ion, Na-ion, K-ion), phosphomolybdates have been investigated as cathode materials. An organic-modified tetra-n-butylammonium phosphomolybdate, for instance, delivered a high specific capacity of 232 mAh g⁻¹ as a cathode in a potassium-ion battery. rsc.org Similarly, a mesoporous phosphomolybdic acid used as an anode for a lithium-ion battery showed a very high and stable capacity of 1517 mAh g⁻¹ at a current density of 0.5 A g⁻¹. rsc.org
Phosphomolybdates are particularly attractive for RFBs, where their high solubility and multi-electron redox capability can lead to high energy densities in the electrolyte. rsc.orgflowbatteryforum.com In an RFB, the electroactive species are stored in external tanks and pumped through an electrochemical cell. rsc.org The use of polyoxometalates like Li₃PMo₁₂O₄₀ as the active species in the electrolyte has been demonstrated to be a viable strategy. mdpi.comresearchgate.net The tunable redox potential and high stability of these compounds offer significant advantages over conventional systems like the all-vanadium RFB, potentially leading to higher cell voltages and longer cycle life. flowbatteryforum.comresearchgate.net
Theoretical and Computational Studies on Sodium 2 Phospho 18 Molybdate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of polyoxometalates like the [P₂Mo₁₈O₆₂]⁶⁻ anion. These calculations provide fundamental information about molecular geometry, bond characteristics, and electronic distribution, which are key to understanding the compound's reactivity.
DFT calculations have been employed to determine the optimized geometries and relative stabilities of different isomers of Wells-Dawson heteropolyanions. For the [P₂Mo₁₈O₆₂]⁶⁻ anion, studies have explored hypothetical high-symmetry structures (D₃h) and compared them to distorted, lower-energy forms (D₃), revealing the subtle structural preferences of the cluster. researchgate.net The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the sites most susceptible to nucleophilic or electrophilic attack. The LUMO is typically located on the molybdenum atoms, indicating their role as the primary redox centers in the cluster.
The nature of the chemical bonds within the cluster, such as the various Mo-O and P-O bonds, can be analyzed in detail. DFT calculations allow for the prediction of bond lengths and angles, which can be correlated with experimental data from X-ray crystallography. Furthermore, by calculating the molecular electrostatic potential, researchers can map the charge distribution on the anion's surface, identifying the most basic oxygen sites that are likely to interact with cations or protons. researchgate.net This information is crucial for understanding its catalytic activity and its interactions in solution.
| Parameter | Description | Typical Calculated Value/Finding |
|---|---|---|
| Optimized Geometry | The lowest energy structural conformation of the anion. | Distorted D₃ symmetry is often found to be more stable than the idealized D₃h structure. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and electronic excitation energy. | Typically falls in the range of 2-4 eV, depending on the specific functional and basis set used. |
| Mo-O Bond Lengths | Distances between molybdenum and oxygen atoms, which vary based on the oxygen's position (terminal, bridging). | Mo-O (terminal): ~1.68 Å; Mo-O (bridging): ~1.85 - 1.95 Å. |
| Molecular Electrostatic Potential | Indicates the charge distribution and sites for electrostatic interactions. | Highest negative potential is localized on the terminal oxygen atoms, identifying them as the most basic sites. researchgate.net |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For sodium-2-phospho-18-molybdate, MD simulations are essential for understanding its dynamic behavior in solution, particularly its interaction with water molecules and counterions like Na⁺. diva-portal.org
To perform an MD simulation, a force field is required, which defines the potential energy of the system based on the positions of its particles. For complex ions like POMs, these force fields are often developed using quantum mechanics calculations to derive the partial atomic charges (e.g., using methods like Mulliken or ChelpG) and other parameters. acs.orgresearchgate.net The POM and its associated sodium ions are placed in a simulation box filled with a chosen water model (e.g., SPC/E), and the trajectories of all atoms are calculated by integrating Newton's laws of motion. acs.org
These simulations provide a detailed picture of the solvation shell around the massive [P₂Mo₁₈O₆₂]⁶⁻ anion. Analysis of the radial distribution functions reveals the arrangement of water molecules and Na⁺ ions around different types of oxygen atoms (terminal vs. bridging) on the POM surface. acs.org Studies show that water molecules in the first solvation shell orient their hydrogen atoms towards the negatively charged oxygen atoms of the cluster, forming hydrogen bonds. acs.orgresearchgate.net The simulations can also be used to calculate dynamic properties such as the diffusion coefficient of the POM and its counterions, which can be compared with experimental data from techniques like DOSY NMR to validate the simulation model. diva-portal.org This understanding of ion-pairing and hydration is critical for predicting the compound's behavior in aqueous environments, such as in catalytic reactions or biological systems.
| Parameter | Description | Example Implementation |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. | Custom-parameterized force field with atomic charges derived from DFT (e.g., ChelpG). acs.org |
| Water Model | The model used to simulate water molecules. | SPC/E (Extended Simple Point Charge model). acs.org |
| Simulation Box | The periodic cell containing the molecules for the simulation. | Cubic box with dimensions chosen to ensure sufficient solvation (~60-80 Å). |
| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) ensemble. |
| Analysis | Properties calculated from the atomic trajectories. | Radial distribution functions (g(r)), hydrogen bond lifetimes, diffusion coefficients. diva-portal.orgacs.org |
Computational Modeling of Host-Guest Interactions
The large, well-defined structure of the 2-phospho-18-molybdate anion allows it to act as a molecular host, capable of binding smaller guest molecules. Computational modeling is a vital tool for exploring these host-guest interactions, providing insights that are often difficult to obtain experimentally. frontiersin.org
Computational approaches like molecular docking and MD simulations are used to predict and analyze the binding of guest molecules to the POM surface. frontiersin.orgnih.gov Docking studies can rapidly screen potential binding poses of a guest molecule, identifying favorable interaction sites. These sites are typically positively charged patches on the guest that can interact with the anionic surface of the POM. nih.gov
Following docking, MD simulations can provide a more detailed and dynamic view of the host-guest complex. nih.gov These simulations reveal the nature of the non-covalent interactions that stabilize the complex, which are predominantly electrostatic attractions and hydrogen bonds. frontiersin.org For example, simulations have been used to study the interaction between Dawson-type POMs and guest molecules like γ-cyclodextrin or biological molecules such as amino acids and peptides. nih.govacs.org The calculations can quantify the strength of these interactions by computing the binding free energy, helping to explain the affinity and selectivity of the POM host for different guests. These computational models are crucial for designing POM-based systems for applications in areas like drug delivery, separation science, and catalysis. frontiersin.org
| Method | Purpose | Key Insights Provided |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding site of a guest molecule on the POM host. | Identification of primary interaction sites, typically involving electrostatic complementarity. nih.gov |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the host-guest complex in a specific environment (e.g., water). | Characterization of key interactions (electrostatic, H-bonds), stability of the complex, and conformational changes. frontiersin.org |
| Free Energy Calculations (e.g., MM/PBSA) | Estimates the binding affinity between the host and guest. | Quantitative prediction of binding strength (ΔGbind), allowing for comparison of different guests. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides a high-accuracy description of the electronic structure of the binding site while treating the rest of the system classically. | Detailed analysis of charge transfer and polarization effects upon binding. nih.gov |
Prediction of Spectroscopic Properties
Computational methods play a significant role in predicting and interpreting the spectroscopic properties of complex molecules like this compound. By calculating these properties from first principles, researchers can validate proposed structures, assign experimental spectral features, and understand how the structure influences the spectrum.
DFT calculations are commonly used to predict vibrational spectra (Infrared and Raman). After optimizing the molecular geometry to find its minimum energy structure, the vibrational frequencies and intensities can be calculated. These theoretical spectra can be compared directly with experimental results. For phosphomolybdates, calculations can distinguish the vibrational frequencies associated with different types of bonds, such as the terminal Mo=O, bridging Mo-O-Mo, and internal P-O bonds. This allows for a precise assignment of the peaks observed in experimental IR and Raman spectra. mdpi.com
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of ³¹P, can be predicted computationally. The magnetic shielding tensor for the phosphorus nucleus is calculated, which is then used to determine the chemical shift. These predictions are highly sensitive to the local geometric and electronic environment of the phosphorus atom. Comparing the calculated ³¹P NMR chemical shift with the experimental value provides a stringent test of the accuracy of the computed molecular structure. Discrepancies can point to the presence of different isomers or dynamic processes in solution. mdpi.com
| Spectroscopic Technique | Vibrational Mode / Nucleus | Typical Experimental Range (cm⁻¹ or ppm) | Typical Computationally Predicted Range |
|---|---|---|---|
| Raman/IR Spectroscopy | Terminal Mo=O stretch | 950 - 1000 cm⁻¹ | Closely matches experimental values, often within 2-5%. mdpi.com |
| Raman/IR Spectroscopy | Bridging Mo-O-Mo stretch | 700 - 900 cm⁻¹ | Aids in assigning complex bands in this region. mdpi.com |
| Raman/IR Spectroscopy | P-O stretch | 1050 - 1100 cm⁻¹ | Confirms the assignment of phosphate (B84403) group vibrations. |
| ³¹P NMR Spectroscopy | ³¹P nucleus | -10 to -16 ppm | Calculations can reproduce the chemical shift, sensitive to the anion's specific structure and environment. mdpi.com |
Materials Science Applications and Advanced Materials Integration of Sodium 2 Phospho 18 Molybdate
Fabrication of Polyoxometalate-Based Functional Materials
The fabrication of functional materials based on Preyssler-type polyoxometalates, such as sodium-2-phospho-18-molybdate, involves various synthetic strategies aimed at creating robust and functional architectures. These methods often leverage the self-assembly properties of POMs in solution.
Hydrothermal and microwave-assisted synthesis are common methods for producing Preyssler-type POMs. For instance, the Preyssler-Pope-Jeannin polyanion, [NaP5W30O110]14–, a tungstate (B81510) analogue, has been synthesized using a microwave-assisted approach which significantly reduces the reaction time to just 2 hours. hzdr.de This method involves heating a solution of sodium tungstate and phosphoric acid under controlled temperature and pressure. hzdr.de A similar approach can be adapted for the synthesis of the molybdate (B1676688) counterpart.
Another key fabrication strategy involves the "bottom-up" modular assembly of these molecular building blocks into extended, functional materials. escholarship.org This approach allows for the design of structures with interesting physical and chemical properties by strategically assembling the POM clusters. escholarship.org
The synthesis of related phosphomolybdate materials can also be achieved through the reaction of sodium molybdate and a phosphorus source like phosphoric acid or potassium dihydrogen phosphate (B84403) in an acidic medium. rsc.orgorientjchem.org This is often followed by a reduction step to produce "molybdenum blue," indicating a mixed-valence state that can be crucial for certain applications. orientjchem.org The general synthesis process for a phosphomolybdate is outlined below:
| Step | Description | Reagents Example |
| 1 | Dissolution of Molybdate Source | Sodium molybdate in water |
| 2 | Addition of Phosphorus Source | Phosphoric acid |
| 3 | Acidification | Concentrated hydrochloric or nitric acid |
| 4 | (Optional) Extraction | Ether extraction |
| 5 | Crystallization | Drying and recrystallization |
This table provides a generalized synthesis route for phosphomolybdates.
Hybrid Materials and Composites incorporating this compound
The incorporation of Preyssler-type POMs into hybrid organic-inorganic materials and composites is a burgeoning area of research. The high negative charge and numerous surface oxygen atoms of the Preyssier anion make it an excellent inorganic building block for creating complex architectures with organic molecules and metal ions. researchgate.netresearchgate.net
Researchers have successfully synthesized four distinct Preyssler P5W30-based inorganic-organic hybrids with first-row transition metals (Cu, Ni, Co). researchgate.netnih.govfigshare.com In these hybrids, the Preyssler POM acts as a fundamental building block, supporting transition-metal complexes in various ways to form diverse 3D networks. researchgate.netnih.govfigshare.com For example, one compound features a 3D framework composed of dodeca-supported P5W30 clusters and discrete copper-containing subunits. researchgate.netnih.govfigshare.com Another forms a pillared-layer 3D network where individual P5W30 clusters pillar sheets of copper complexes. researchgate.netnih.govfigshare.com
The combination of Preyssler-type POMs with peptides has also been explored to create functional hybrid materials. nih.govrsc.org The self-assembly of POMs with cationic peptides can lead to the formation of nanomaterials with defined nanostructures, such as thin nanosheets. nih.govrsc.org This synergistic combination can lead to materials with unique properties, where the peptide component can provide a confined environment that enhances the catalytic properties of the POM. rsc.org
Furthermore, Preyssler-type POMs have been used to create isostructural 3D coordination polymers with a variety of metal ions including Mn, Fe, Co, Ni, Cu, and Zn. researchgate.net These materials are synthesized under reflux conditions, with crystals obtained through methanol (B129727) diffusion. researchgate.net The resulting frameworks demonstrate the versatility of the Preyssler anion as a ligand in constructing functional materials. researchgate.net The table below summarizes some of the reported hybrid materials incorporating Preyssler-type POMs.
| Hybrid Material Type | Components | Resulting Structure | Potential Application | Reference |
| Inorganic-Organic Hybrid | Preyssler P5W30, Copper complexes, H2pbtz ligand | 3D binodal (3,6)-connected framework | Electrocatalysis, Catalysis | researchgate.netnih.govfigshare.com |
| Inorganic-Organic Hybrid | Preyssler P5W30, Nickel complexes, bpz ligand | (4,4)-connected network with crown-like metallamacrocycles | Electrocatalysis | researchgate.netnih.govfigshare.com |
| Coordination Polymer | Preyssler [NaP5W30O110]¹⁴⁻, Various metal ions (Mn, Fe, Co, Ni, Cu, Zn) | Isostructural 3D coordination polymers | Functional Materials | researchgate.net |
| POM-Peptide Hybrid | Preyssler-type {P5W30}, Cationic peptides | Self-assembled thin nanosheets | Antimicrobials, Catalysis | nih.govrsc.org |
This table showcases examples of hybrid materials and composites fabricated using Preyssler-type polyoxometalates.
Thin Film Deposition and Surface Engineering with Polyoxomolybdates
The fabrication of thin films containing polyoxomolybdates is crucial for their application in areas such as electrocatalysis and sensor technology. The layer-by-layer (LBL) assembly technique has proven to be an effective method for creating uniform and stable multilayer films of Preyssler-type POMs. acs.orgfigshare.com
In one study, nanocomposite multilayer films were prepared by alternately depositing iron oxide (Fe3O4) nanoparticles coated with a polycation and the Preyssler-type polyoxometalate (NH4)14NaP5W30O110·31H2O. acs.orgfigshare.com The growth of these films was monitored by UV-visible spectroscopy, which showed a linear increase in absorbance with the number of layers, indicating a regular and controlled deposition process. ijisrt.com The electrocatalytic activities of these films could be fine-tuned by adjusting the pH of the assembly solution. acs.orgfigshare.com For instance, films assembled from a more acidic solution showed remarkable electrocatalytic activity for the hydrogen evolution reaction (HER). acs.orgfigshare.com
The incorporation of Preyssler-type POM-protected nanoparticles into polyporphyrin films has also been shown to enhance photocurrent, demonstrating the potential of these materials in energy conversion. researchgate.net The electrostatic interaction between a cationic polymer and the anionic POM is a common driving force for the assembly of these thin films. researchgate.net
Surface engineering with polyoxomolybdates can also be achieved by coating substrates to improve their properties. nih.gov Various thin film deposition techniques, such as physical vapor deposition (PVD) and chemical vapor deposition (CVD), can be employed for this purpose. aimspress.comnanofab.com.cn These techniques allow for the modification of surface properties without altering the bulk material. aimspress.com
| Deposition Technique | Materials | Film Characteristics | Application | Reference |
| Layer-by-Layer (LBL) Assembly | Fe3O4 nanoparticles, PDDA, Preyssler-type P5W30 | Uniform and stable multilayer films | Electrocatalysis (HER, reduction of HNO2 and IO3-) | acs.orgfigshare.com |
| Electrostatic Interaction | Cationic polyporphyrin, Preyssler P5W30@MNPs | Hybrid thin film | Photocurrent enhancement | researchgate.net |
| General Coating | Biomaterials, Polymeric/Ceramic/Metallic coatings | Modified surface properties | Improved biocompatibility, infection prevention | nih.gov |
This table summarizes techniques and applications of thin film deposition and surface engineering with Preyssler-type polyoxomolybdates.
Incorporation into Polymeric Matrices and Framework Structures
Integrating Preyssler-type polyoxometalates into polymeric matrices and framework structures is a promising strategy for creating robust and processable functional materials. This approach combines the desirable properties of POMs, such as catalytic activity and redox behavior, with the processability and mechanical stability of polymers. nih.gov
One innovative approach involves the synthesis of linear poly(polyoxometalate)s. nih.gov This was achieved by first creating a POM-containing norbornene monomer, which was then polymerized using a Grubbs catalyst. nih.gov This method allows for the creation of polymers with controllable molecular weights and a well-defined structure consisting of an organic backbone with large, pendant POM clusters. nih.gov The resulting materials form good films and exhibit catalytic performance. nih.gov
Preyssler-type POMs have also been incorporated into coordination polymers and metal-organic frameworks (MOFs). acs.org For example, three coordination polymers were synthesized using Preyssler-type POMs and a V-shaped N-heterocyclic ligand. acs.org These materials exhibited good proton conductivity, which was further enhanced when they were incorporated into composite membranes with Nafion. acs.org
A novel polymer-infiltrated POM framework has been developed using the Preyssler anion, [NaP5W30O110]14–, bridged with transition-metal ions and infiltrated with polyethylene (B3416737) glycol (PEG). acs.org The resulting crystals showed remarkable stability and could be dissolved in water to be recast as freestanding rigid or flexible films, or gels, all while maintaining the short-range order of the original crystals. acs.org This demonstrates a pathway to creating processable POM-based materials with flexible form-factors. acs.org
| Integration Strategy | Components | Resulting Material | Key Features | Reference |
| Linear Poly(polyoxometalate)s | Wells-Dawson-type POM, Norbornene derivative | Polymer with pendant POM clusters | Controllable molecular weight, good film formation, catalytic activity | nih.gov |
| POM-based Coordination Polymers | Preyssler-type POMs, V-type N-heterocyclic ligand, Metal ions (Zn, Ni, Cd) | 2D and 3D frameworks | Good proton conductivity | acs.org |
| Polymer-infiltrated POM Framework | Preyssler anion [NaP5W30O110]14–, Transition-metal ions, Polyethylene glycol (PEG) | Crystalline framework that can be processed into films and gels | Processability, flexible form-factors, maintained short-range order | acs.org |
This table highlights different methods for incorporating Preyssler-type polyoxometalates into polymeric and framework structures.
Interactions with Biological Systems Non Clinical Focus
Enzyme Mimicry and Catalytic Activity in Biological Pathways
Polyoxometalates, including various phosphomolybdates, have demonstrated the ability to mimic the catalytic activity of certain enzymes, a property that is of significant interest for potential applications in biotechnology and synthetic biology. tandfonline.comresearchgate.net These compounds can act as artificial enzymes, or "nanozymes," catalyzing reactions that are typically facilitated by natural enzymes. researchgate.net
The enzyme-mimicking activities of phosphomolybdates often revolve around their redox capabilities. For instance, certain phosphomolybdates have been shown to exhibit peroxidase-like and oxidase-like activities. researchgate.netresearchgate.net This means they can catalyze the oxidation of various substrates in the presence of a peroxide (peroxidase-like) or molecular oxygen (oxidase-like). researchgate.net The catalytic mechanism is influenced by several factors, including the structure of the POM, the specific metal atoms incorporated, the pH of the environment, and the nature of the substrate. researchgate.net
While specific studies on sodium 2-phospho-18-molybdate are limited, the broader class of phosphomolybdates provides a framework for understanding its potential catalytic activities. For example, phosphomolybdic acid has been investigated for its catalytic properties in various reactions. iaea.org The catalytic effect of molybdate (B1676688) on the hydrolysis of organic phosphates has also been a subject of study. researchgate.netresearchgate.netnih.gov Vanadium-substituted phosphomolybdates have been explored for their role in aerobic oxidation reactions. sciopen.com
Table 1: Examples of Enzyme-Mimicking Activities of Various Polyoxometalates
| Polyoxometalate Type | Mimicked Enzyme Activity | Substrate Examples | Reference |
|---|---|---|---|
| Phosphotungstates | Peroxidase | TMB, OPD | researchgate.net |
| Phosphomolybdates | Oxidase | TMB, OPD | researchgate.net |
| Vanadomolybdophosphates | Peroxidase | Luminol | researchgate.net |
| Metal-Substituted Silicotungstates | Peroxidase | Dopamine | researchgate.net |
TMB: 3,3′,5,5′-Tetramethylbenzidine; OPD: o-Phenylenediamine
Fundamental Interactions with Biomolecules (e.g., proteins, DNA models)
The interaction of polyoxometalates with biomolecules is a key aspect of their biological activity. These interactions are largely non-covalent and are driven by electrostatic forces and hydrogen bonding. frontiersin.orgnih.gov The highly anionic nature of POMs facilitates their binding to positively charged regions on the surface of proteins. nih.govacs.org
The size, shape, and charge density of the POM are critical factors that determine the strength and specificity of these interactions. frontiersin.orgacs.org For example, Keggin-type anions have been suggested to have an optimal size and shape for fitting into the cationic sites of proteins like hen egg white lysozyme. frontiersin.org The interaction can sometimes induce conformational changes in the protein. frontiersin.org
Computational studies, such as molecular dynamics simulations, have been employed to shed light on the specific binding sites and the nature of the forces governing POM-protein interactions. frontiersin.org These studies have shown that the binding is often dominated by electrostatic and hydrogen bonding forces. frontiersin.org Environmental factors such as ionic strength and pH can also modulate these interactions; an increase in ionic strength can weaken the binding by shielding electrostatic interactions. nih.govacs.org
While direct studies on the interaction of sodium 2-phospho-18-molybdate with biomolecules are not widely available, research on related POMs provides valuable insights. For instance, the interactions of various POMs with proteins have been extensively reviewed, highlighting the potential for these inorganic clusters to act as protein surface binding agents. researchgate.netnih.govresearchgate.net Isopolyoxomolybdates have been shown to efficiently hydrolyze the phosphoester bonds in DNA and RNA model compounds. researchgate.net
Table 2: Factors Influencing Polyoxometalate-Protein Interactions
| Factor | Description of Influence | Reference |
|---|---|---|
| POM Properties | ||
| Size and Shape | Determines the fit with protein binding sites. | frontiersin.orgacs.org |
| Charge Density | A higher charge density can lead to stronger electrostatic interactions, but also increases the energy cost of desolvation. | acs.org |
| Environmental Conditions | ||
| Ionic Strength | Increased ionic strength can shield electrostatic interactions and decrease binding affinity. | nih.govacs.org |
| pH | Can affect the surface charge of both the POM and the protein, thereby influencing their interaction. | nih.govacs.org |
Redox Activities in Biological Contexts (excluding therapeutic outcomes)
The redox properties of phosphomolybdates are central to their chemical reactivity and their interactions within biological systems. These compounds can undergo reversible multi-electron redox reactions, allowing them to act as electron acceptors or donors in various processes. acs.orgresearchgate.net The robust electron reservoir capability of the [PMo₁₂O₄₀]³⁻ anion is a well-documented example of this redox activity. rsc.org
In a biological context, this redox activity can influence cellular processes by interacting with redox-active molecules and pathways. For instance, the interaction of phosphomolybdic acid with cerium oxide nanoparticles has been shown to modulate the enzyme-mimetic activities of the nanoparticles by influencing their redox state. acs.org
The redox potential of phosphomolybdates can be tuned by altering their composition, for example, by substituting some of the molybdenum atoms with other transition metals like vanadium. nih.gov This allows for the design of POMs with specific redox properties for targeted applications. The redox behavior of phosphomolybdates is also influenced by the surrounding environment, including the solvent and the presence of other ions. nih.govresearchgate.net
The study of phosphomolybdate redox activity is also relevant to the development of redox flow batteries and other energy storage systems, though this falls outside the scope of direct biological interactions. researchgate.netresearchgate.netnih.gov However, the fundamental principles governing their electron transfer processes are applicable to understanding their behavior in biological redox reactions.
Table 3: Summary of Compounds Mentioned
Environmental Applications Excluding Toxicity
Degradation of Organic Pollutants
Polyoxometalates, including the Wells-Dawson type structures, are recognized for their potential as photocatalysts for the degradation of a wide range of organic pollutants. scispace.comnih.gov The general mechanism involves the excitation of the POM by ultraviolet or visible light, which generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances like CO₂, H₂O, and mineral acids. bohrium.comnih.gov
While research specifically detailing the use of sodium 2-phospho-18-molybdate is limited, studies on closely related Wells-Dawson type polyoxometalates demonstrate their efficacy. For instance, a heterogeneous photocatalyst incorporating the tungsten-based Wells-Dawson anion, [P₂W₁₈O₆₂]⁶⁻, has been synthesized and shown to be effective in the photodegradation of methyl orange in the presence of H₂O₂ under visible light. rsc.org This suggests that the molybdenum analogue would possess similar photocatalytic capabilities.
Furthermore, the potassium salt of the [P₂Mo₁₈O₆₂]⁶⁻ anion has been identified as a DNase-mimetic artificial nuclease. acs.org It has demonstrated the ability to cleave phosphoester bonds and effectively degrade extracellular DNA (eDNA) in bacterial biofilms. acs.org Since DNA is a complex organic polymer, this activity highlights the potential of the [P₂Mo₁₈O₆₂]⁶⁻ anion to degrade other complex organic pollutants.
The photocatalytic performance of these compounds can be influenced by several factors, including the type of organic pollutant, the presence of co-catalysts or oxidants like hydrogen peroxide, and the reaction conditions such as pH. nih.govrsc.org
| Polyoxometalate Compound | Organic Pollutant | Key Findings | Source |
|---|---|---|---|
| K₆[P₂Mo₁₈O₆₂] | Extracellular DNA (eDNA) in E. coli biofilm | Effectively cleaves phosphoester bonds and degrades eDNA, leading to the eradication of the bacterial biofilm. | acs.org |
| [Ni(2,2'-bpy)₃]₃[P₂W₁₈O₆₂] | Methyl Orange (dye) | Exhibits excellent visible-light photocatalytic activity for dye degradation in the presence of H₂O₂. The catalyst is heterogeneous and can be easily recovered and recycled. | rsc.org |
Heavy Metal Ion Sequestration and Remediation
Polyoxometalates are anionic clusters that can interact with cationic heavy metal ions, suggesting their potential for use in water purification and remediation. udel.edu The high negative charge and the presence of numerous surface oxygen atoms allow POMs to act as ligands, binding to metal ions in solution. This interaction can lead to the precipitation of the metal-POM complex, thereby removing the heavy metals from the water.
However, specific studies detailing the application of sodium 2-phospho-18-molybdate for the sequestration and remediation of heavy metal ions are not extensively documented in the available literature. The potential for this application is largely inferred from the fundamental properties of polyoxometalates. The effectiveness of a particular POM for heavy metal removal would depend on factors such as the pH of the solution, the concentration and type of metal ion, and the stability of the resulting metal-POM complex.
Technologies for capturing heavy metal ions often involve adsorption, chemical precipitation, or ion exchange. nih.gov Materials with high surface area and specific functional groups are typically employed for this purpose. nih.govnih.gov While the structural and electronic properties of sodium 2-phospho-18-molybdate make it a candidate for complexing with heavy metals, further research is required to validate its efficacy and determine the optimal conditions for such applications.
| Mechanism | Description |
|---|---|
| Electrostatic Interaction | The highly negative anionic surface of the [P₂Mo₁₈O₆₂]⁶⁻ cluster can attract and bind positively charged heavy metal cations. |
| Precipitation | Interaction between the polyoxometalate anion and heavy metal cations can form insoluble salts that precipitate out of the solution, allowing for separation. |
| Complexation | The oxygen atoms on the surface of the polyoxometalate can act as coordination sites, forming stable complexes with heavy metal ions. |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency
Traditional aqueous-based synthetic methods for phosphomolybdates, while effective, often require precise pH control, multiple steps, and can be time-consuming. Future research is increasingly directed towards developing more efficient, sustainable, and scalable synthetic methodologies.
One promising trend is the adoption of microwave-assisted synthesis . This technique can dramatically reduce reaction times and energy consumption, leading to higher production efficiency and improved product quality. lucintel.com The rapid and uniform heating provided by microwaves can facilitate faster crystallization and potentially lead to novel structural phases that are inaccessible through conventional heating.
Another area of intense focus is the development of one-pot synthesis methods, particularly for creating hybrid materials. For instance, the synthesis of phosphomolybdate-melamine hybrids has been achieved in a single step, yielding highly efficient catalysts for applications like oxidative desulfurization. ingentaconnect.com These methods simplify the production process, reduce waste, and ensure a more intimate integration of the inorganic cluster with the organic components.
Furthermore, there is ongoing research to refine and optimize existing protocols to consistently produce high-purity isomers of the Wells-Dawson structure. umb.edu Achieving precise control over the stoichiometry and reaction conditions, such as pH, is critical for enhancing yield and ensuring the isomeric purity required for specific advanced applications. umb.edu
| Synthetic Method | Key Advantages | Emerging Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, improved product purity. lucintel.com | Exploration of new solvent systems, synthesis of metastable phases. |
| One-Pot Synthesis | Simplified process, reduced waste, efficient creation of hybrid materials. ingentaconnect.com | Development of catalysts with tailored properties for specific reactions. ingentaconnect.com |
| Optimized Aqueous Synthesis | High yield, high isomeric purity. umb.edu | Fine-tuning of pH and reactant ratios for specific isomer formation. umb.edu |
Exploration of New Catalytic Transformations
The catalytic prowess of phosphomolybdates is well-established, but future research aims to harness their capabilities for new and challenging chemical transformations, with a strong emphasis on green chemistry and sustainable processes.
An emerging application is in biomass valorization . Researchers are designing Dawson-type phosphomolybdate catalysts for the efficient conversion of lignocellulose into valuable chemicals. By modifying the catalyst's acidic and redox properties, for example by replacing central phosphorus atoms with vanadium, scientists can enhance the selective cleavage of specific bonds within lignin (B12514952), which is a key challenge in creating biorefineries. researchgate.net
Photocatalysis is another rapidly expanding frontier. While many POMs are active under UV light, a major goal is to develop heterogeneous phosphomolybdate-based catalysts that are active under visible light. rsc.org This is often achieved by creating hybrid materials where an organic or coordination compound acts as a sensitizer. rsc.org These new photocatalysts are being explored for the degradation of persistent organic pollutants in water and for green organic synthesis, such as the selective oxidation of aniline (B41778) to azobenzene. sciopen.com
The unique redox properties of phosphomolybdates also make them candidates for electrocatalysis in energy conversion and storage applications, including the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). sciopen.com
| Catalytic Application | Research Goal | Example Transformation |
| Biomass Conversion | Efficient and selective conversion of lignocellulose into chemicals and fuels. | Cleavage of β-O-4 bonds in lignin models. researchgate.net |
| Visible-Light Photocatalysis | Degradation of pollutants and green synthesis using visible light. | Degradation of methyl orange; rsc.org Oxidation of aniline. sciopen.com |
| Oxidative Desulfurization | Deep removal of sulfur from fuels to meet environmental standards. | Oxidation of dibenzothiophene (B1670422) in model fuels. ingentaconnect.com |
| Electrocatalysis | Development of materials for energy storage and conversion. | Hydrogen Evolution Reaction (HER), Oxygen Evolution Reaction (OER). sciopen.com |
Design of Advanced Hybrid Materials
The functionalization of phosphomolybdate clusters by integrating them with organic molecules, polymers, or other inorganic components is a key strategy for creating advanced materials with synergistic or entirely new properties.
A significant trend is the synthesis of covalently linked inorganic-organic hybrids . The inherent instability of some lacunary (or defect) phosphomolybdate structures has been a barrier, but new synthetic approaches are overcoming this challenge. researchgate.net By covalently grafting functional organic moieties onto the POM cluster, researchers can precisely tune the material's electronic, optical, and chemical properties. researchgate.netnih.gov This strategy is being used to create materials with enhanced electron reservoir properties and improved stability. researchgate.netnih.gov
Another avenue is the creation of POM-based metal-organic frameworks (MOFs) and coordination complexes. These materials combine the catalytic or redox activity of the phosphomolybdate anion with the structural versatility and porosity of MOFs. dntb.gov.uarsc.org Such hybrids are being investigated as robust, heterogeneous catalysts that are easily recoverable and recyclable. dntb.gov.ua
The unique properties of phosphomolybdates are also being leveraged in materials for energy storage. For example, mesoporous phosphomolybdates with highly crystalline structures are being developed as high-performance anode materials for lithium-ion batteries. rsc.org
| Hybrid Material Type | Key Feature | Emerging Application |
| Covalently-Linked Hybrids | Tunable electronic properties, enhanced stability. researchgate.netnih.gov | Molecular electronics, advanced catalysis. researchgate.net |
| POM-MOF Hybrids | High surface area, recyclability, defined active sites. dntb.gov.ua | Heterogeneous catalysis, electrochemical sensing. sciopen.comdntb.gov.ua |
| Mesoporous Phosphomolybdates | High surface area, defined porous channels. | Anode materials for lithium-ion batteries. rsc.org |
| POM-Biomolecule Hybrids | Biocompatibility, targeted delivery. | Antineoplastic agents, antiviral drugs. mdpi.comnih.gov |
In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Methods
A deeper understanding of the formation, stability, and reactivity of phosphomolybdates at the molecular level is crucial for the rational design of new materials and catalysts. The synergy between advanced spectroscopic techniques and high-level computational modeling is paving the way for unprecedented insights.
Computational chemistry is becoming an indispensable tool. New methodologies, such as the POMSimulator, are being developed to predict complex multi-species equilibria in solution, allowing researchers to map out the self-assembly processes of these intricate clusters. nih.gov Density Functional Theory (DFT) is used to analyze the electronic structure of new hybrid catalysts, explaining how modifications at the atomic level can enhance catalytic activity. researchgate.net These computational approaches help to interpret experimental data and guide the synthesis of new compounds with desired properties.
Simultaneously, advanced spectroscopic methods are providing detailed structural information. Techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, combined with quantum mechanical simulations, allow for the precise determination of the local coordination environment of the metal atoms. researchgate.net In-situ spectroscopic studies are also critical for observing catalysts under actual reaction conditions, revealing how the structure of the phosphomolybdate cluster changes and participates in the catalytic cycle.
This combined computational and spectroscopic approach is essential for moving beyond trial-and-error synthesis and towards the de novo design of phosphomolybdate materials tailored for specific functions.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for sodium-2-phospho-18-molybdate, and how do reaction conditions influence crystallinity?
- Sodium molybdate-based compounds are typically synthesized via co-precipitation or hydrothermal methods. For example, sodium molybdate dihydrate (Na₂MoO₄·2H₂O) has been reacted with silver nitrate under controlled pH and temperature to form complex molybdates . Key parameters include precursor molar ratios, reaction time (e.g., 12–24 hours for hydrothermal synthesis), and annealing temperature (e.g., 400–600°C for crystallinity optimization). Characterization via XRD and SEM is critical to confirm phase purity and morphology .
Q. Which characterization techniques are most reliable for verifying the structural integrity and purity of this compound?
- XRD identifies crystal structure and phase purity by comparing peaks with reference databases. SEM/TEM evaluates particle morphology and size distribution, while FTIR confirms functional groups (e.g., Mo-O bonding at ~800 cm⁻¹). ICP-MS or AAS quantifies elemental composition, ensuring stoichiometric accuracy . Cross-validation using multiple techniques minimizes misinterpretation of structural data.
Q. How should researchers safely handle this compound in laboratory settings?
- While specific safety data for this compound is limited, analogous molybdates (e.g., sodium molybdate) require:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste disposal : Neutralize acidic residues before disposal, adhering to institutional guidelines .
Advanced Research Questions
Q. How can contradictions in reported catalytic efficiencies of this compound be resolved?
- Discrepancies often arise from variations in synthesis parameters (e.g., precursor purity, calcination temperature) or characterization methods. To address this:
- Reproduce experiments using standardized protocols (e.g., fixed pH, annealing time).
- Compare catalytic activity under identical conditions (e.g., UV light intensity for photocatalysis studies) .
- Advanced analytics : Use in-situ Raman spectroscopy to monitor real-time structural changes during catalysis .
Q. What methodologies optimize the stability of this compound under extreme pH or thermal conditions?
- Thermal stability : Perform TGA-DSC to identify decomposition thresholds (e.g., stability up to 300°C).
- pH stability : Conduct aging studies in buffered solutions (e.g., PBS at pH 4–10) with periodic XRD/SEM analysis to detect phase transitions or leaching . Encapsulation in silica matrices or doping with transition metals (e.g., Ag⁺) can enhance stability .
Q. How can this compound be modified to enhance its electrochemical performance in energy storage applications?
- Composite formation : Integrate with conductive substrates (e.g., reduced graphene oxide) to improve electron transfer .
- Doping : Substitute Mo with W or V to alter redox potentials.
- Morphological control : Hydrothermal synthesis with surfactants (e.g., CTAB) to create nanoporous structures, increasing surface area for ion adsorption .
Q. What analytical approaches validate the mechanistic role of this compound in redox reactions?
- Isotopic labeling : Use ¹⁸O-labeled H₂O to track oxygen exchange during catalytic cycles.
- XPS : Quantify oxidation states of Mo (e.g., Mo⁶⁺ → Mo⁴⁺ reduction) post-reaction.
- EPR spectroscopy : Detect transient radical species (e.g., •OH) in photocatalytic systems .
Methodological Considerations
Q. What protocols ensure accurate quantification of this compound in complex matrices?
- Sample digestion : Use HNO₃/HClO₄ mixtures to dissolve the compound, followed by ICP-OES/ICP-MS for Mo and P quantification .
- Cross-validation : Pair with colorimetric assays (e.g., thiocyanate method for Mo) to confirm results .
Q. How should researchers design experiments to investigate the environmental impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
